molecular formula C8H6ClNS2 B8584945 7-Chloro-2-(methylthio)thieno[3,2-b]pyridine

7-Chloro-2-(methylthio)thieno[3,2-b]pyridine

Cat. No. B8584945
M. Wt: 215.7 g/mol
InChI Key: MWQBRFBBWPOBBH-UHFFFAOYSA-N
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Patent
US07772247B2

Procedure details

To a solution of 2 (200 mg, 1.18 mmol) in dry THF (11 ml) at −78° C. was added n-BuLi (0.57 mL, 2.5M solution on hexane, 1.41 mmol) and the resultant brown precipitate was stirred for 10 minutes. Methyl disulfide (0.16 ml, 1.77 mmol) was added slowly, the mixture was stirred at −78° C. for 3 hours and partitioned between DCM and water. Organic phase was separated, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to afford title compound 229 (0.240 g, 94% yield, crude) as a yellow solid. MS (m/z): 216.1 (100%), 218.1 (39%) (M+1).
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[CH:9][S:10][C:3]=12.[Li]CCCC.[CH3:16][S:17]SC>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([S:17][CH3:16])[S:10][C:3]=12

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=CS2
Name
Quantity
0.57 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
11 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.16 mL
Type
reactant
Smiles
CSSC

Conditions

Stirring
Type
CUSTOM
Details
the resultant brown precipitate was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
partitioned between DCM and water
CUSTOM
Type
CUSTOM
Details
Organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(S2)SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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